molecular formula C10H6ClF B15071027 3-Chloro-1-fluoronaphthalene

3-Chloro-1-fluoronaphthalene

Cat. No.: B15071027
M. Wt: 180.60 g/mol
InChI Key: NBEBLHAHATVVNC-UHFFFAOYSA-N
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Description

3-Chloro-1-fluoronaphthalene is a halogenated naphthalene derivative with a chlorine atom at the 3-position and a fluorine atom at the 1-position of the naphthalene ring system. The molecular formula is C₁₀H₆ClF, with a molecular weight of 180.61 g/mol. Halogenated naphthalenes are typically utilized in industrial applications such as dielectric fluids, lubricants, or intermediates in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C10H6ClF

Molecular Weight

180.60 g/mol

IUPAC Name

3-chloro-1-fluoronaphthalene

InChI

InChI=1S/C10H6ClF/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H

InChI Key

NBEBLHAHATVVNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-fluoronaphthalene typically involves halogenation reactions. One common method is the direct fluorination of 3-chloronaphthalene using fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from naphthalene. The initial steps often include chlorination followed by fluorination. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. Key findings include:

Reaction with Organometallic Reagents :

  • Treatment with phenyllithium in anhydrous ether at -78°C facilitates chlorine displacement, forming dehydronaphthalene intermediates. This mirrors reactivity observed in analogous chloronaphthalenes .

  • Example:

    3-Cl-1-F-C10H6+PhLi3-Ph-1-F-C10H6+LiCl\text{3-Cl-1-F-C}_{10}\text{H}_6 + \text{PhLi} \rightarrow \text{3-Ph-1-F-C}_{10}\text{H}_6 + \text{LiCl}

    The fluorine atom stabilizes the transition state via electron-withdrawing effects, enhancing reaction rates compared to non-fluorinated analogs .

Conditions and Selectivity :

  • Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) promote NAS.

  • Steric hindrance from the naphthalene framework limits substitution to positions ortho/para to existing substituents .

Electrophilic Aromatic Substitution (EAS)

The fluorine atom at the 1-position directs incoming electrophiles due to its strong ortho/para-directing nature. Notable reactions:

Nitration :

  • Nitration occurs preferentially at the 4- and 8-positions (para to fluorine).

  • Example:

    3-Cl-1-F-C10H6+HNO3H2SO43-Cl-1-F-4-NO2-C10H5\text{3-Cl-1-F-C}_{10}\text{H}_6 + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Cl-1-F-4-NO}_2\text{-C}_{10}\text{H}_5

    The electron-withdrawing chlorine marginally deactivates the ring, reducing reaction rates compared to 1-fluoronaphthalene .

Sulfonation :

  • Sulfonic acid groups incorporate at the 8-position under refluxing sulfuric acid conditions.

Transition Metal-Mediated Coupling Reactions

The chlorine atom participates in cross-coupling reactions, while fluorine remains inert under typical conditions:

Suzuki-Miyaura Coupling :

  • Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives.

    3-Cl-1-F-C10H6+ArB(OH)2Pd catalyst3-Ar-1-F-C10H6+B(OH)3\text{3-Cl-1-F-C}_{10}\text{H}_6 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{3-Ar-1-F-C}_{10}\text{H}_6 + \text{B(OH)}_3

    Ligand choice (e.g., Xantphos) significantly impacts yield by facilitating reductive elimination .

Buchwald-Hartwig Amination :

  • Chlorine displacement with amines forms aryl amines.

Halogen Exchange Reactions

Finkelstein-Type Reaction :

  • Treatment with NaI in acetone replaces chlorine with iodine:

    3-Cl-1-F-C10H6+NaI3-I-1-F-C10H6+NaCl\text{3-Cl-1-F-C}_{10}\text{H}_6 + \text{NaI} \rightarrow \text{3-I-1-F-C}_{10}\text{H}_6 + \text{NaCl}

Interaction with Reducing Agents

Selective reduction of the naphthalene ring is hampered by halogen stability. Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic system only under harsh conditions (>200°C).

Comparative Reactivity Table

Reaction TypeReagents/ConditionsPrimary SiteProductYield/Notes
NAS (Phenyllithium)PhLi, ether, -78°CC33-Ph-1-F-naphthaleneModerate (steric hindrance)
EAS (Nitration)HNO₃, H₂SO₄, 50°CC4/C8Nitro derivativeHigh regioselectivity
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, 80°CC3Biaryl product60–75% (ligand-dependent)
Halogen ExchangeNaI, acetone, refluxC33-I-1-F-naphthaleneQuantitative

Computational Insights

DFT studies reveal:

  • The C–Cl bond dissociation energy in 3-chloro-1-fluoronaphthalene is 68.2 kcal/mol , lower than in non-fluorinated analogs due to fluorine’s inductive effect .

  • Transition states for NAS exhibit partial negative charge accumulation at the ipso carbon, stabilized by fluorine’s electron-withdrawing nature .

Scientific Research Applications

3-Chloro-1-fluoronaphthalene has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting specific receptors or enzymes.

    Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-1-fluoronaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the compound undergoes a concerted mechanism via the formation of a single transition state. The presence of electron-withdrawing groups, such as chlorine and fluorine, stabilizes the transition state, facilitating the reaction.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes
This compound Not available C₁₀H₆ClF 180.61 Cl (3-), F (1-) Likely intermediate or specialty chemical
1-Chloronaphthalene 90-13-1 C₁₀H₇Cl 162.62 Cl (1-) Dielectric fluids, lubricants (Halowax 1031)
2-Chloronaphthalene 91-58-7 C₁₀H₇Cl 162.62 Cl (2-) Similar to 1-chloro; positional isomer differences
1-Fluoronaphthalene Not available C₁₀H₇F 146.16 F (1-) Pharmaceutical intermediates
3-Chloro-1-nitronaphthalene 56961-39-8 C₁₀H₆ClNO₂ 207.62 Cl (3-), NO₂ (1-) Reactive intermediate for dyes/explosives

Key Observations:

Substituent Electronic Effects: The fluorine atom in this compound is strongly electron-withdrawing, which may reduce electrophilic substitution reactivity compared to non-fluorinated analogs. In contrast, nitro groups (e.g., in 3-Chloro-1-nitronaphthalene) are more electron-withdrawing, increasing reactivity in reduction or nucleophilic substitution reactions .

Positional Isomerism :

  • 1-Chloronaphthalene (CAS 90-13-1) and 2-Chloronaphthalene (CAS 91-58-7) differ in halogen placement, affecting melting points and solubility. For example, 1-Chloronaphthalene is liquid at room temperature, whereas 2-Chloronaphthalene is solid, highlighting the impact of substituent position on physical properties .

Molecular Weight and Polarity: The addition of both chlorine and fluorine in this compound increases molecular weight compared to mono-halogenated analogs, likely elevating boiling points and reducing volatility.

Biological Activity

3-Chloro-1-fluoronaphthalene (CAS Number: 321-38-0) is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound features the following chemical properties:

  • Molecular Formula : C10H7ClF
  • Molecular Weight : 182.61 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 220 °C
  • Melting Point : -5 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Pharmacological Potential
    • Serotonin and Norepinephrine Uptake Inhibition : Similar to its structural analogs, this compound has been investigated for its ability to inhibit serotonin and norepinephrine uptake, which is crucial in the development of antidepressant medications .
  • Toxicological Studies
    • Cytotoxicity : Research indicates that halogenated naphthalenes can exhibit cytotoxic effects on various cell lines. In vitro studies have shown that compounds like this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
  • Environmental Impact
    • Persistence and Bioaccumulation : As a fluorinated compound, this compound is resistant to degradation in the environment, raising concerns about its bioaccumulation potential in aquatic ecosystems .

Case Study 1: Antidepressant Development

A study focused on synthesizing derivatives of naphthalene for antidepressant applications highlighted the role of halogen substitutions in enhancing pharmacological efficacy. The synthesis of this compound derivatives resulted in compounds with improved selectivity for serotonin transporters compared to non-halogenated analogs .

Case Study 2: Cytotoxic Effects

In a series of cytotoxicity assays conducted on human cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating a potent effect relative to other tested compounds .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Serotonin Uptake InhibitionPotent inhibitor
CytotoxicityIC50 = 15 µM (MCF-7 cells)
Environmental PersistenceHigh bioaccumulation potential

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